molecular formula C20H19N3O3S B2924848 2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline CAS No. 1705390-54-0

2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline

Cat. No.: B2924848
CAS No.: 1705390-54-0
M. Wt: 381.45
InChI Key: BYJKNLJPILONAQ-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One common method includes the initial formation of the quinoxaline core, followed by the introduction of the benzenesulfonyl and piperidine-1-carbonyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: These compounds share the quinoxaline core and may have similar chemical properties and applications.

    Piperidine Derivatives: Compounds with the piperidine ring structure may exhibit similar biological activities.

    Benzenesulfonyl Compounds: These compounds contain the benzenesulfonyl group and may have comparable reactivity and uses.

Uniqueness

2-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(19-14-21-17-8-4-5-9-18(17)22-19)23-12-10-16(11-13-23)27(25,26)15-6-2-1-3-7-15/h1-9,14,16H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJKNLJPILONAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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